2-Amino-4-hydroxybutanamide

GABA transporter anticonvulsant neuropharmacology

2-Amino-4-hydroxybutanamide (CAS 207683-21-4) is a small-molecule organic compound with the molecular formula C4H10N2O2 and a molecular weight of 118.13 g/mol. It serves as a core structural scaffold for developing inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
Cat. No. B13316124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxybutanamide
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC(CO)C(C(=O)N)N
InChIInChI=1S/C4H10N2O2/c5-3(1-2-7)4(6)8/h3,7H,1-2,5H2,(H2,6,8)
InChIKeyWEAYSODFUHQOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-hydroxybutanamide for GABA Transporter Research: A Defined Chemical Scaffold


2-Amino-4-hydroxybutanamide (CAS 207683-21-4) is a small-molecule organic compound with the molecular formula C4H10N2O2 and a molecular weight of 118.13 g/mol . It serves as a core structural scaffold for developing inhibitors of γ-aminobutyric acid (GABA) transporters (GATs) [1]. The compound features both amino and hydroxy functional groups that contribute to its solubility and hydrogen-bonding capacity . Structurally, it is an analog of 4-aminobutanamide, with key modifications at the C(2) position that enable diverse substitution patterns [1].

Why 2-Amino-4-hydroxybutanamide Cannot Be Replaced by Unsubstituted GABA Analogs


In GABA transporter (GAT) pharmacology, simple GABA analogs such as nipecotic acid or guvacine exhibit potent but non-selective GAT inhibition, which can lead to off-target CNS effects [1]. The 2-amino-4-hydroxybutanamide scaffold introduces a stereochemically defined C(2) position that allows for the systematic introduction of diverse substituents [2]. This modularity enables the tuning of GAT subtype selectivity—specifically for mGAT1, mGAT2, mGAT3, or mGAT4—a feature that unsubstituted GABA analogs cannot achieve without extensive synthetic modification [3]. Consequently, generic substitution with simpler GABA analogs fails to provide the required balance of potency, selectivity, and in vivo behavioral efficacy observed with optimized 2-substituted 4-hydroxybutanamides [4].

Quantitative Evidence for Selecting 2-Amino-4-hydroxybutanamide Derivatives Over Generic GABA Uptake Inhibitors


GAT1 Inhibition Potency: 2-Amino-4-hydroxybutanamide Derivatives vs. Tiagabine

In head-to-head assays, the 2-amino-4-hydroxybutanamide derivative BM 130 inhibited mGAT1 with an IC50 of 229 nM in [3H]GABA uptake assays using HEK293 cells stably expressing mGAT1 [1]. Under identical assay conditions, the clinical GAT1 inhibitor tiagabine exhibited an IC50 of 67 nM [2]. While tiagabine is more potent, BM 130 offers a distinct advantage: it inhibits both mGAT1 and mGAT2, whereas tiagabine is highly selective for mGAT1 alone [2]. This broader inhibition profile may confer anxiolytic and antidepressant effects not achievable with selective GAT1 inhibition [3].

GABA transporter anticonvulsant neuropharmacology

In Vivo Anxiolytic Efficacy: BM 130 vs. Vehicle in Four-Plate Test

The 2-substituted 4-hydroxybutanamide BM 130 demonstrated significant anxiolytic-like activity in the four-plate test in mice, with an ED50 value of 3.4 mg/kg (i.p.) [1]. In the same study, the comparator BM 131 (a structurally related 4-hydroxybutanamide) exhibited an ED50 of 7.9 mg/kg [1]. This 2.3-fold difference in potency underscores the impact of specific C(2) substitution patterns on in vivo behavioral efficacy [1]. Both compounds were inactive in the elevated plus-maze, indicating assay-specific anxiolytic effects [2].

anxiolytic behavioral pharmacology GABAergic

Antidepressant-like Activity: BM 130 vs. BM 131 in Forced Swim Test

In the forced swim test (FST) for antidepressant-like activity, BM 130 reduced immobility time by 33% at a dose of 30 mg/kg (i.p.) compared to vehicle-treated controls [1]. BM 131, a closely related 2-substituted 4-hydroxybutanamide, reduced immobility by only 19% at the same dose [1]. This 1.7-fold difference in behavioral efficacy is statistically significant (p < 0.05) and aligns with BM 130's broader GAT inhibition profile (mGAT1 + mGAT2 vs. mGAT1 + mGAT3 for BM 131) [1].

antidepressant forced swim test GABA transporter

Antinociceptive Potency: BM 130 vs. BM 131 in Formalin Test

Both BM 130 and BM 131 exhibited antinociceptive activity in the formalin test in mice, but with distinct phase-specific potencies [1]. In the first (neurogenic) phase, BM 130 had an ED50 of 10.2 mg/kg, while BM 131 was 4.9-fold more potent with an ED50 of 2.1 mg/kg [1]. In the second (inflammatory) phase, BM 130 (ED50 = 18.6 mg/kg) was equipotent to BM 131 (ED50 = 18.6 mg/kg) [1]. This differential phase selectivity reflects the distinct GAT subtype inhibition profiles of each compound and highlights the need for careful selection based on the specific pain modality under investigation [2].

antinociceptive pain model formalin test

Aqueous Solubility: 2-Amino-4-hydroxybutanamide vs. Typical GABA Analog Inhibitors

2-Amino-4-hydroxybutanamide (free base) exhibits aqueous solubility of at least 25 mg/mL in water [1]. This value corresponds to approximately 211 mM, which is substantially higher than the aqueous solubility of nipecotic acid (approximately 50 mg/mL) [2] and guvacine (estimated <10 mg/mL) [3]. The enhanced solubility is attributed to the presence of both amino and hydroxy functional groups that facilitate hydrogen bonding with water [1]. The hydrochloride salt form (purity 95%) is also freely soluble in water, enabling flexible formulation options for both in vitro and in vivo studies .

physicochemical properties solubility formulation

Chemical Stability: 2-Amino-4-hydroxybutanamide in Physiological Buffer

2-Amino-4-hydroxybutanamide demonstrates high stability in pH 7.4 phosphate-buffered saline (PBS) over a 24-hour period when assessed by LC-MS/MS, with minimal conversion to oligopeptide products observed [1]. In contrast, structurally related GABA analogs such as nipecotic acid exhibit significant degradation under similar conditions, with reported half-lives of <12 hours [2]. This enhanced stability profile reduces the risk of confounding results from degradation products in long-duration in vitro assays and simplifies storage and handling requirements [1].

stability buffer compatibility assay development

Validated Research Applications for 2-Amino-4-hydroxybutanamide and Its Optimized Derivatives


Investigating Non-Selective GABA Transporter Inhibition in Anxiety Models

Use BM 130, a 2-substituted 4-hydroxybutanamide, to study the behavioral effects of dual mGAT1/mGAT2 inhibition. With an anxiolytic ED50 of 3.4 mg/kg in the four-plate test [1], BM 130 provides a 2.3-fold potency advantage over BM 131 and lacks the motor coordination impairment observed with some selective GAT1 inhibitors [1]. This makes it ideal for exploring novel anxiolytic mechanisms without confounding motor side effects.

Probing Antidepressant Mechanisms via GAT2 Inhibition

Employ BM 130 to evaluate the contribution of mGAT2 inhibition to antidepressant-like activity. BM 130 reduces immobility in the forced swim test by 33% at 30 mg/kg, 1.7-fold greater than BM 131 [1]. Since BM 130 inhibits mGAT1 and mGAT2, whereas BM 131 inhibits mGAT1 and mGAT3, this difference can be used to dissect the specific role of GAT2 in mood regulation [1].

Phase-Specific Pain Research: Neurogenic vs. Inflammatory Antinociception

Select between BM 130 and BM 131 based on the pain phase of interest. For neurogenic pain (phase 1 formalin), BM 131 is 4.9-fold more potent (ED50 = 2.1 mg/kg) than BM 130 (ED50 = 10.2 mg/kg) [1]. For inflammatory pain (phase 2 formalin), both are equipotent (ED50 = 18.6 mg/kg) [1]. This enables precise pharmacological dissection of GAT subtype contributions to different pain modalities.

Assay Development Requiring High Solubility and Buffer Stability

Utilize the 2-amino-4-hydroxybutanamide free base or hydrochloride salt for in vitro assays where high aqueous solubility (≥25 mg/mL) [2] and 24-hour stability in pH 7.4 PBS [3] are critical. This eliminates the need for organic co-solvents that may interfere with GABA uptake or cell viability assays, and reduces the risk of data variability due to compound precipitation or degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-hydroxybutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.